1-{4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide
Description
1-{4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring and a piperidine-4-carboxamide substituent. Key structural elements include:
- Pyrido[1,2-a]pyrimidin-4-one scaffold: A bicyclic system providing rigidity and π-conjugation, often associated with DNA intercalation or enzyme inhibition .
- Thiazolidinone ring: A sulfur- and nitrogen-containing heterocycle linked via a (Z)-configured methylidene bridge.
- Piperidine-4-carboxamide: A polar substituent that improves solubility and may engage in hydrogen bonding with biological targets .
Properties
Molecular Formula |
C21H23N5O3S2 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
1-[4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H23N5O3S2/c1-2-8-26-20(29)15(31-21(26)30)12-14-18(24-10-6-13(7-11-24)17(22)27)23-16-5-3-4-9-25(16)19(14)28/h3-5,9,12-13H,2,6-8,10-11H2,1H3,(H2,22,27)/b15-12- |
InChI Key |
YADKAYJEISMJBZ-QINSGFPZSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)N)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)N)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the formation of the pyrido[1,2-a]pyrimidine core. The final step involves the coupling of the piperidine-4-carboxamide moiety.
Thiazolidinone Synthesis: This step involves the reaction of a thioamide with an appropriate aldehyde under acidic conditions to form the thiazolidinone ring.
Pyrido[1,2-a]pyrimidine Formation: The intermediate is then reacted with a pyrimidine derivative under basic conditions to form the pyrido[1,2-a]pyrimidine core.
Coupling with Piperidine-4-carboxamide: The final step involves the coupling of the pyrido[1,2-a]pyrimidine intermediate with piperidine-4-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-{4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles like amines or thiols can replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and binding affinities due to its multiple functional groups and heterocyclic rings.
Medicine
Medically, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests possible activity against various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 1-{4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings
Structural Modifications and Bioactivity Thiazolidinone Variations:
- The target compound’s 3-propyl-thiazolidinone group differs from the 3-isopropyl () or 3-butyl () analogs. Longer alkyl chains (e.g., butyl) may enhance lipophilicity and membrane permeability but reduce solubility .
- The 2-thioxo group in the thiazolidinone ring is critical for hydrogen bonding and metal chelation, as seen in antimicrobial thiazolidinone derivatives . Piperidine-Carboxamide Substituents:
- The piperidine-4-carboxamide in the target compound contrasts with piperazinyl () or morpholinyl () groups in analogs. Piperazine derivatives often improve CNS penetration, while carboxamides enhance metabolic stability over carboxylic acids .
- In CB2 ligands, replacing piperidine with pyrrolidine (Ki = 152 nM) improved receptor affinity compared to piperidine (Ki = 413 nM), suggesting steric effects .
Activity Comparisons
- Herbicidal Activity : Piperidyl carboxamides with fluorophenyl groups (e.g., 4c–4g) showed potent D1 protease inhibition (IC50 ~10–50 µM), likely due to the carboxamide’s hydrogen-bonding capacity . The target compound’s piperidine-4-carboxamide may exhibit similar mechanisms.
- Receptor Binding : The CB2 ligand compound 18 (piperidine-carboxamide) had lower affinity (Ki = 413 nM) than pyrrolidine analogs (Ki = 152 nM), highlighting the impact of ring size .
Physicochemical Properties
- Solubility : Carboxamide derivatives generally exhibit higher solubility than carboxylic acids, as seen in hHAO1 inhibitors . The target compound’s carboxamide may improve bioavailability.
- Metabolic Stability : Carboxamides resist hydrolysis compared to esters or acids, making them favorable for drug design .
Biological Activity
The compound 1-{4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide (referred to as Compound A for brevity) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of Compound A, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
Compound A has the following molecular formula:
with a molecular weight of approximately 464.6 g/mol. The structure features a piperidine ring, a pyrido-pyrimidine moiety, and a thiazolidinone derivative, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that Compound A exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of thiazolidinones can exhibit significant antimicrobial properties. For instance, related compounds have demonstrated Minimum Inhibitory Concentrations (MICs) in the range of 10.7–21.4 μmol/mL against various bacterial strains, indicating potential effectiveness as antimicrobial agents .
- Anti-inflammatory Properties : The compound's structural components suggest potential activity against cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. In vitro studies have reported weak to moderate inhibitory effects on COX enzymes, with IC50 values ranging from 0.52 μM to 22.25 μM for various derivatives .
- Anticancer Potential : Preliminary studies on similar compounds indicate potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The thiazolidinone scaffold is particularly noted for its ability to interact with multiple cellular targets involved in cancer progression.
Table 1: Biological Activity Summary of Compound A
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC: 10.7–21.4 μmol/mL | |
| COX Inhibition | IC50: 0.52–22.25 μM | |
| Anticancer | Induction of apoptosis | Inferred from related studies |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thiazolidinone derivatives against common pathogens. Compound A was structurally related to one of the most potent derivatives tested (Compound 4d), which exhibited an MIC range indicating strong antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anti-inflammatory Mechanism
In an investigation into the anti-inflammatory properties of related compounds, it was observed that structural modifications similar to those in Compound A led to enhanced selectivity for COX-II over COX-I, suggesting potential for reduced gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
